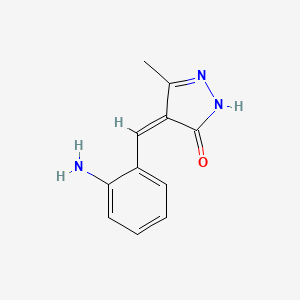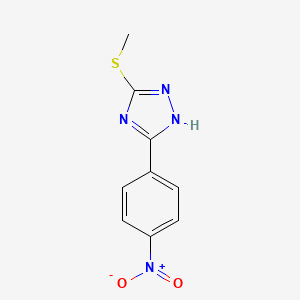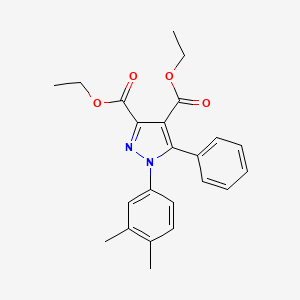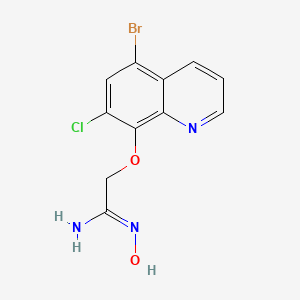![molecular formula C11H12ClN3O2 B12904049 Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate CAS No. 61830-73-7](/img/structure/B12904049.png)
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the chloro and methyl groups on the imidazo[1,2-c]pyrimidine ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-chloro-5-methylimidazo[1,2-c]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-c]pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate can be compared with other imidazo[1,2-c]pyrimidine derivatives:
Ethyl 2-(5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate: Lacks the chloro group, resulting in different reactivity and biological activity.
Ethyl 2-(7-chloroimidazo[1,2-c]pyrimidin-2-yl)acetate:
The presence of both chloro and methyl groups in this compound makes it unique and potentially more versatile in various research and industrial applications.
Propriétés
| 61830-73-7 | |
Formule moléculaire |
C11H12ClN3O2 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C11H12ClN3O2/c1-3-17-11(16)4-8-6-15-7(2)13-9(12)5-10(15)14-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ODXCTFBJZHWKDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN2C(=NC(=CC2=N1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)

![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)


![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)

